molecular formula C10H11F4NO B13041108 (1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13041108
M. Wt: 237.19 g/mol
InChI Key: AMHGPDHZCQVJAN-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with a fluorinated aromatic ring and an amino alcohol moiety, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and a chiral amino alcohol.

    Key Reactions: The key reactions include nucleophilic addition, reduction, and resolution steps to ensure the desired stereochemistry.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control over reaction conditions.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, leading to different derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-bromo-4-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-iodo-4-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

The uniqueness of (1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL lies in its specific fluorinated aromatic ring, which imparts distinct chemical and physical properties compared to its halogenated analogs. This fluorination can enhance its stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

AMHGPDHZCQVJAN-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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